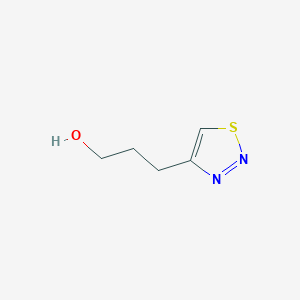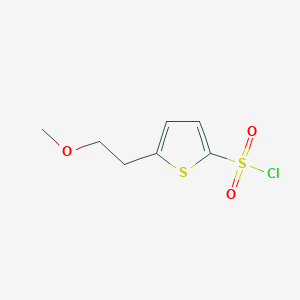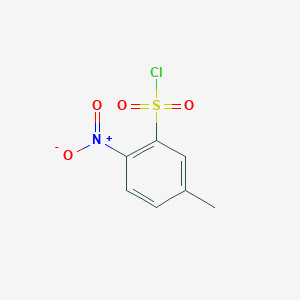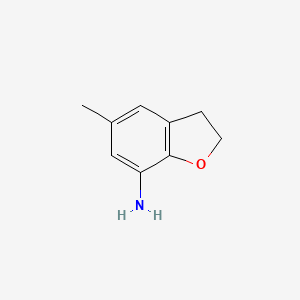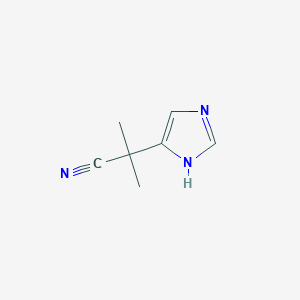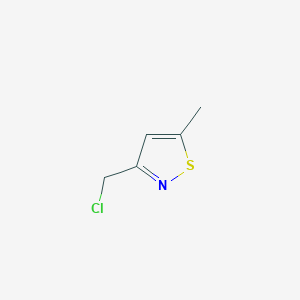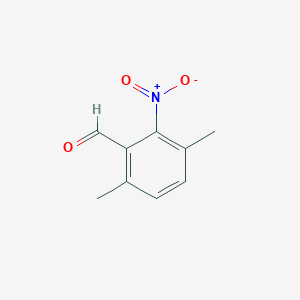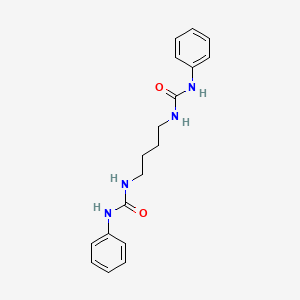
2-methyloct-3-yn-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyloct-3-yn-2-amine, also known as 2-methyloctan-2-amine, is an organic compound that has been studied for its synthesizing methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions. It is a colorless liquid with a molecular weight of 130.2 g/mol. This compound is soluble in water and ethanol, and insoluble in ether and chloroform. It is an important compound in the fields of chemistry, pharmacology, and biochemistry.
Applications De Recherche Scientifique
2-Methyloct-3-yn-2-amine has been studied for its potential applications in scientific research. It has been used as a reagent in the synthesis of various compounds, such as piperidines, amides, and amines. It has also been used as a catalyst in organic reactions, such as the synthesis of cyclic compounds. In addition, this compound has been used in the synthesis of various pharmaceuticals, such as pain relievers and anti-inflammatory drugs.
Mécanisme D'action
The mechanism of action of 2-methyloct-3-yn-2-amine is not fully understood. However, it is believed that this compound acts as an agonist at certain receptors in the body. It is thought to bind to these receptors, activating them and causing various biochemical and physiological effects.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. It has been found to have analgesic, anti-inflammatory, and antispasmodic effects. It has also been found to have an effect on the central nervous system, leading to increased alertness and wakefulness. In addition, this compound has been found to have an effect on the cardiovascular system, leading to increased heart rate and blood pressure.
Avantages Et Limitations Des Expériences En Laboratoire
2-Methyloct-3-yn-2-amine has several advantages and limitations for lab experiments. This compound is relatively easy to synthesize, and it is relatively inexpensive. It is also relatively stable, and it is soluble in water and ethanol. However, it is insoluble in ether and chloroform, and it is volatile, so it must be handled with care. In addition, this compound has a low boiling point, so it must be stored in a cool, dry place.
Orientations Futures
The potential future directions for 2-methyloct-3-yn-2-amine include further research into its mechanism of action and its biochemical and physiological effects. In addition, further research could be conducted into its potential applications in the synthesis of pharmaceuticals, such as pain relievers and anti-inflammatory drugs. Additionally, further research could be conducted into its potential uses as a catalyst in organic reactions, such as the synthesis of cyclic compounds. Finally, further research could be conducted into its potential uses in the synthesis of other compounds, such as amides and amines.
Méthodes De Synthèse
2-Methyloct-3-yn-2-amine can be synthesized by several methods. The most common method is the reaction of 2-methyloct-3-yn-2-ol with ammonia. This reaction produces a mixture of the desired amine and the corresponding ammonium salt. The amine can then be isolated by distillation. In addition, this compound can also be synthesized by the reaction of 2-methyloct-3-yn-2-ol with an alkyl halide, such as bromoethane, in the presence of a base, such as potassium carbonate. This reaction produces the corresponding alkylamine.
Propriétés
IUPAC Name |
2-methyloct-3-yn-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N/c1-4-5-6-7-8-9(2,3)10/h4-6,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBHDKLDFVKIJQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC#CC(C)(C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


